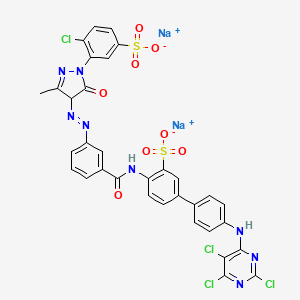![molecular formula C6H13N3S B13799655 N-[2-(Aziridin-1-yl)ethyl]-N-methylthiourea CAS No. 502485-49-6](/img/structure/B13799655.png)
N-[2-(Aziridin-1-yl)ethyl]-N-methylthiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(Aziridin-1-yl)ethyl]-N-methylthiourea is an organic compound that features both aziridine and thiourea functional groups. Aziridines are three-membered nitrogen-containing heterocycles known for their high reactivity due to ring strain. Thioureas, on the other hand, are sulfur analogs of ureas and are known for their diverse applications in organic synthesis and medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Aziridin-1-yl)ethyl]-N-methylthiourea typically involves the reaction of aziridine with N-methylthiourea. One common method is the nucleophilic addition of aziridine to N-methylthiourea under basic conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran at room temperature.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of aziridine and thiourea chemistry suggest that large-scale synthesis would involve similar nucleophilic addition reactions, potentially optimized for yield and purity through the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
N-[2-(Aziridin-1-yl)ethyl]-N-methylthiourea can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the thiourea group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Substitution: The aziridine ring can undergo nucleophilic ring-opening reactions, leading to the formation of a variety of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used to open the aziridine ring under mild acidic or basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted aziridine derivatives.
科学的研究の応用
N-[2-(Aziridin-1-yl)ethyl]-N-methylthiourea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Industry: Utilized in the production of polymers and coatings due to its reactive aziridine group.
作用機序
The mechanism of action of N-[2-(Aziridin-1-yl)ethyl]-N-methylthiourea involves its interaction with biological molecules through its aziridine and thiourea groups. The aziridine ring can undergo nucleophilic attack by biological nucleophiles such as DNA and proteins, leading to alkylation and subsequent biological effects. The thiourea group can interact with metal ions and enzymes, potentially inhibiting their activity .
類似化合物との比較
Similar Compounds
N-(2-aminoethyl)-1-aziridine-ethanamine: Similar in structure but lacks the thiourea group.
1-Aziridineethanol: Contains an aziridine ring but has a hydroxyl group instead of a thiourea group.
(Z)-N-[1-(Aziridin-1-yl)-2,2,2-tri-fluoro-ethyl-idene]-4-bromo-aniline: Contains an aziridine ring but has different substituents.
Uniqueness
N-[2-(Aziridin-1-yl)ethyl]-N-methylthiourea is unique due to the presence of both aziridine and thiourea groups, which confer a combination of reactivity and potential biological activity not found in other similar compounds. This dual functionality makes it a versatile compound for various applications in research and industry.
特性
CAS番号 |
502485-49-6 |
|---|---|
分子式 |
C6H13N3S |
分子量 |
159.26 g/mol |
IUPAC名 |
1-[2-(aziridin-1-yl)ethyl]-1-methylthiourea |
InChI |
InChI=1S/C6H13N3S/c1-8(6(7)10)2-3-9-4-5-9/h2-5H2,1H3,(H2,7,10) |
InChIキー |
IJIJZKKYGNWDKA-UHFFFAOYSA-N |
正規SMILES |
CN(CCN1CC1)C(=S)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


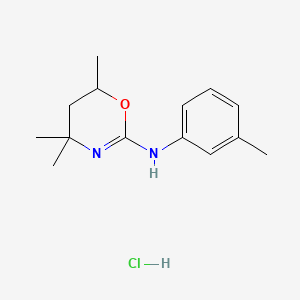
![{4-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-1-piperazinyl}(cyclobutyl)methanone](/img/structure/B13799593.png)
![Trisodium 5-[[4-chloro-6-(morpholino)-1,3,5-triazin-2-YL]amino]-4-hydroxy-3-[(4-methyl-2-sulphonatophenyl)azo]naphthalene-2,7-disulphonate](/img/structure/B13799619.png)
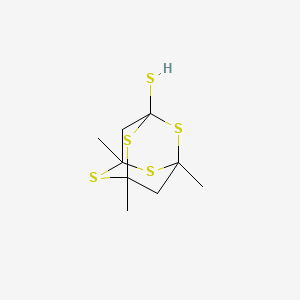
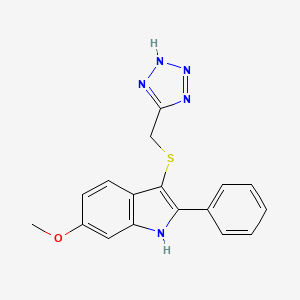



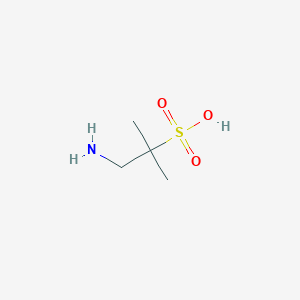


![3-Azabicyclo[3.1.0]hexane-2-carboxamide,3-methyl-,[1R-(1alpha,2beta,5alpha)]-(9CI)](/img/structure/B13799646.png)
![1-(3-Methylbicyclo[4.1.0]hept-7-yl)-1-pentanone](/img/structure/B13799649.png)
